![molecular formula C8H12N2O2 B13850178 N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylnorloline is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and biological activities. This compound is a derivative of loline, which is found in certain grasses, particularly those associated with endophytic fungi such as Epichloë species . N-Formylnorloline is characterized by its unique structure, which includes an oxygen bridge between carbons 2 and 7 of the pyrrolizidine ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylnorloline involves multiple steps, starting from simpler organic molecules. One common approach is the formylation of norloline, which can be achieved using formic acid or formylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the formyl group on the nitrogen atom of norloline.
Industrial Production Methods: Industrial production of N-Formylnorloline is less common due to the complexity of its synthesis. it can be extracted from plant sources where it naturally occurs, such as tall fescue grasses. The extraction process involves isolating the alkaloid from plant tissues using solvents and chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formylnorloline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, potentially altering its biological activity.
Reduction: Reduction reactions can remove the formyl group, converting N-Formylnorloline back to norloline.
Substitution: The formyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the formyl group under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-formyl derivatives with additional oxygen-containing groups, while reduction typically produces norloline .
Applications De Recherche Scientifique
N-Formylnorloline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Formylnorloline involves its interaction with biological targets, primarily in insects. It is believed to disrupt normal physiological processes in insects, leading to paralysis or death. The exact molecular targets and pathways are still under investigation, but it is known to affect the nervous system of insects, making it an effective natural insecticide .
Comparaison Avec Des Composés Similaires
N-Formylloline: Another loline derivative with a formyl group, but differs in its substitution pattern.
N-Acetylnorloline: Similar structure but with an acetyl group instead of a formyl group.
N-Methylloline: Contains a methyl group instead of a formyl group.
Comparison: N-Formylnorloline is unique due to its specific formyl substitution, which imparts distinct chemical and biological properties. Compared to N-Formylloline, it has a different substitution pattern, affecting its reactivity and biological activity. N-Acetylnorloline and N-Methylloline differ in their substituents, leading to variations in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide |
InChI |
InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)/t5?,6-,7+,8-/m1/s1 |
Clé InChI |
XKEMMYSNKGUOCT-KTUCCBJNSA-N |
SMILES isomérique |
C1CN2C[C@@H]3[C@@H]([C@H]2C1O3)NC=O |
SMILES canonique |
C1CN2CC3C(C2C1O3)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


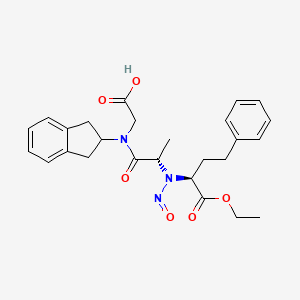
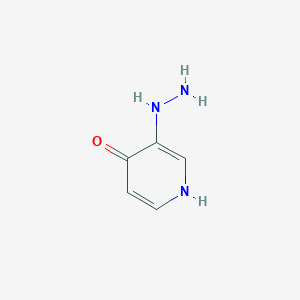
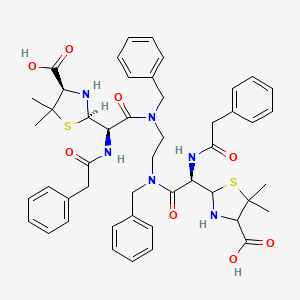
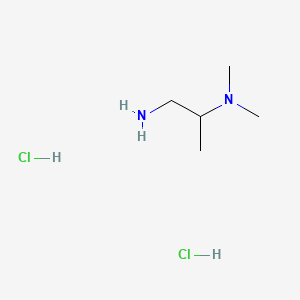
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
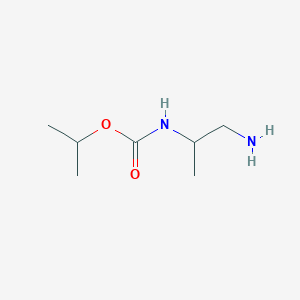



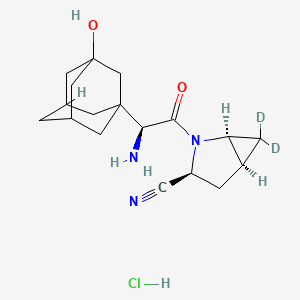
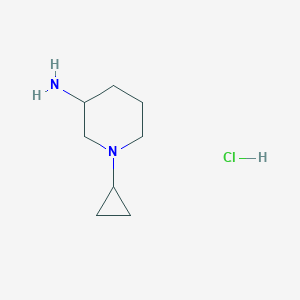
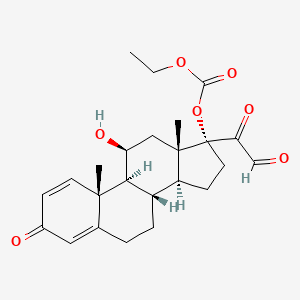
oxolan-2-one](/img/structure/B13850165.png)

